molecular formula C8H14O4 B1357750 Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate CAS No. 110407-58-4

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Cat. No.: B1357750
CAS No.: 110407-58-4
M. Wt: 174.19 g/mol
InChI Key: ZEJKVCZXCLPEPS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is an organic compound belonging to the class of tetrahydropyrans This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group at the fifth position and an ethyl ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of 5-hydroxy-hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Cyclization Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can facilitate the cyclization reaction under controlled conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products:

    Oxidation: 5-oxo-tetrahydro-pyran-2-carboxylate or 5-carboxy-tetrahydro-pyran-2-carboxylate.

    Reduction: Ethyl 5-hydroxy-tetrahydro-pyran-2-methanol.

    Substitution: Ethyl 5-chloro-tetrahydro-pyran-2-carboxylate and other substituted derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the construction of tetrahydropyran-containing compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, especially those targeting metabolic and neurological disorders.

    Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-hydroxy-tetrahydro-furan-2-carboxylate: Similar structure but with a furan ring instead of a pyran ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-hydroxy-tetrahydro-pyran-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 5-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJKVCZXCLPEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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